PPARα Subtype Selectivity Profile vs. Non-Selective PPAR Ligands
PPAR(alpha)-MO-1 is described as a selective PPARα modulator in patent WO/2004/110982A1 [1]. While specific IC50 values against PPARγ and PPARδ are not publicly available, the compound's structural class (Formula I in the patent) is characterized by a preference for PPARα over other subtypes. In contrast, WY-14643 exhibits EC50 values of approximately 5 µM for PPARα and also activates PPARγ at higher concentrations (EC50 ~35 µM) [2], while the endogenous ligand 15d-PGJ2 is a dual PPARγ/PPARδ agonist [3]. The selective modulation of PPARα by PPARα-MO-1 may reduce off-target transcriptional effects associated with pan-PPAR activators.
| Evidence Dimension | PPAR subtype selectivity (PPARα vs. PPARγ) |
|---|---|
| Target Compound Data | Selective for PPARα (quantitative IC50 not publicly available) |
| Comparator Or Baseline | WY-14643: PPARα EC50 ~5 µM, PPARγ EC50 ~35 µM; 15d-PGJ2: PPARγ EC50 2 µM, also activates PPARδ |
| Quantified Difference | Not calculable due to missing quantitative data for target compound |
| Conditions | Cell-based reporter gene assays (comparator data); target compound assay details undisclosed |
Why This Matters
Subtype selectivity is critical for attributing metabolic effects specifically to PPARα activation in mechanistic studies.
- [1] Patent WO/2004/110982A1. Substituted phenylpropionic acid derivatives as PPAR modulators. AstraZeneca AB, 2004. View Source
- [2] Willson, T. M., et al. "The PPARs: from orphan receptors to drug discovery." Journal of Medicinal Chemistry 43.4 (2000): 527-550. View Source
- [3] Forman, B. M., et al. "15-Deoxy-Δ12,14-prostaglandin J2 is a ligand for the adipocyte determination factor PPARγ." Cell 83.5 (1995): 803-812. View Source
